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molecular formula C19H20N4O2 B8376988 1-ethyl-7-methyl-4-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-7-methyl-4-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B8376988
M. Wt: 336.4 g/mol
InChI Key: XJPZYCVWZOAZBJ-UHFFFAOYSA-N
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Patent
US05753666

Procedure details

Nalidixic acid (0.45 g) and dichloromethane (20 ml) were combined and cooled to 0° C. under nitrogen. Triethylamine (0.3 ml) was then added, followed by isopropenylchloro-formate (0.24 ml) and the whole stirred for 90 minutes. 4-(2-Aminoethyl)pyridine (0.26 ml) was then added and stirring continued for 20 h, after which time the reaction was concentrated onto silica and purified by flash chromatography to give the title compound as an off white solid.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Three
Quantity
0.26 mL
Type
reactant
Reaction Step Four
Quantity
0.3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]1[C:9]2[N:10]=[C:11]([CH3:14])[CH:12]=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:15]([OH:17])=O)=[CH:4]1.ClCCl.C(OC(Cl)=O)(C)=C.[NH2:28][CH2:29][CH2:30][C:31]1[CH:36]=[CH:35][N:34]=[CH:33][CH:32]=1>C(N(CC)CC)C>[CH2:2]([N:3]1[C:9]2[C:8](=[CH:13][CH:12]=[C:11]([CH3:14])[N:10]=2)[C:6](=[O:7])[C:5]([C:15]([NH:28][CH2:29][CH2:30][C:31]2[CH:36]=[CH:35][N:34]=[CH:33][CH:32]=2)=[O:17])=[CH:4]1)[CH3:1]

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(=C)(C)OC(=O)Cl
Step Four
Name
Quantity
0.26 mL
Type
reactant
Smiles
NCCC1=CC=NC=C1
Step Five
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the whole stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
after which time the reaction was concentrated onto silica
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)N1C=C(C(C2=CC=C(N=C12)C)=O)C(=O)NCCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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